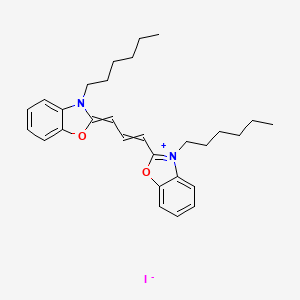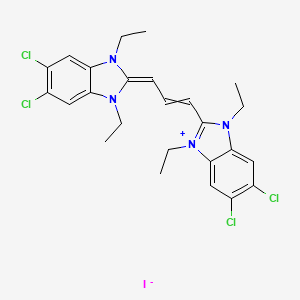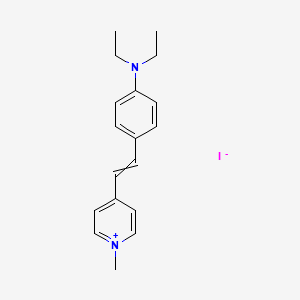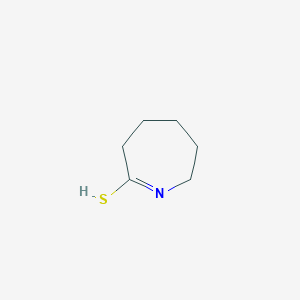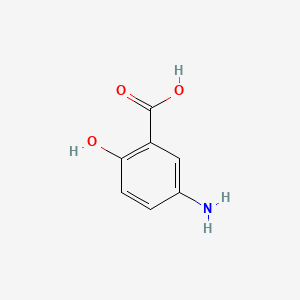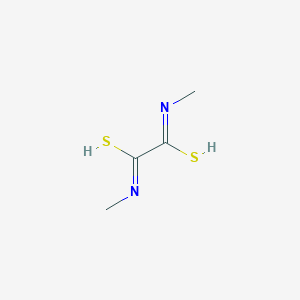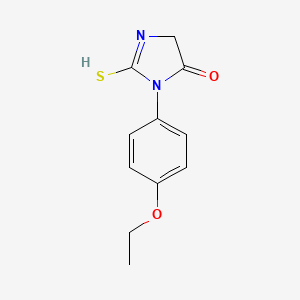
1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one” is known as Hebelomic acid E. It is a triterpenoid, which is a type of chemical compound composed of three terpene units. Triterpenoids are known for their diverse range of biological activities and are commonly found in plants and fungi .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Hebelomic acid E involves complex synthetic routes. The synthesis typically starts with the extraction of natural triterpenoids from plant or fungal sources. These natural triterpenoids are then subjected to various chemical reactions to introduce specific functional groups and achieve the desired structure of Hebelomic acid E. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of Hebelomic acid E is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnology and synthetic chemistry have made it possible to produce this compound on a larger scale. Techniques such as microbial fermentation and plant cell culture are being explored to enhance the yield and purity of Hebelomic acid E .
化学反应分析
Types of Reactions
Hebelomic acid E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Hebelomic acid E include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Hebelomic acid E include various oxidized, reduced, and substituted derivatives.
科学研究应用
Hebelomic acid E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of triterpenoids and their derivatives.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Hebelomic acid E is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and products, such as pharmaceuticals, cosmetics, and dietary supplements .
作用机制
The mechanism of action of Hebelomic acid E involves its interaction with specific molecular targets and pathways in the body. It is known to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular functions and gene expression .
相似化合物的比较
Hebelomic acid E is unique compared to other triterpenoids due to its specific structure and biological activities. Similar compounds include:
Betulinic acid: Known for its anticancer and anti-inflammatory properties.
Oleanolic acid: Studied for its hepatoprotective and anti-inflammatory effects.
Ursolic acid: Known for its antioxidant and anticancer activities .
These compounds share some similarities with Hebelomic acid E but also exhibit distinct differences in their chemical structures and biological activities.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPYYANHAHKFBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CN=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CN=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
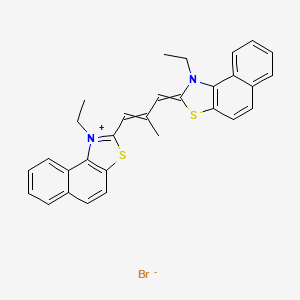
![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate](/img/structure/B7765209.png)
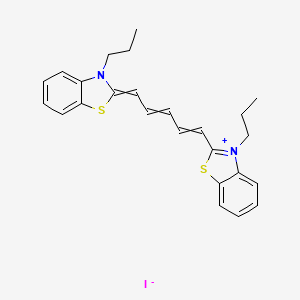
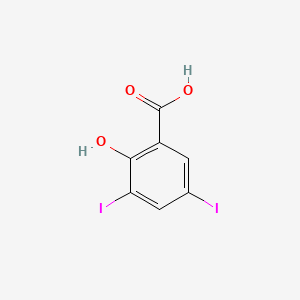
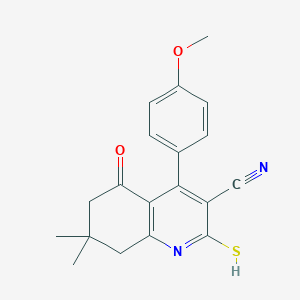
![4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7765232.png)
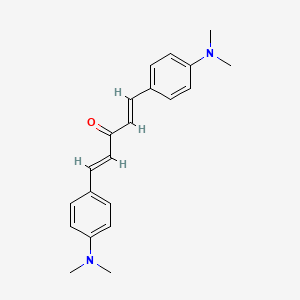
![3-pentyl-2-((1E,3E,5Z)-5-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B7765238.png)
